molecular formula C8H5N5O B14438849 Cinnoline, 4-azido-, 1-oxide CAS No. 74227-75-1

Cinnoline, 4-azido-, 1-oxide

Cat. No.: B14438849
CAS No.: 74227-75-1
M. Wt: 187.16 g/mol
InChI Key: ZBHSRDLDGQNHCY-UHFFFAOYSA-N
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Description

Cinnoline, 4-azido-, 1-oxide is a derivative of cinnoline, an aromatic heterocyclic compound with the formula C₈H₆N₂ This compound is notable for its unique structure, which includes an azido group (-N₃) and an oxide group (-O) attached to the cinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnoline derivatives, including cinnoline, 4-azido-, 1-oxide, typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . One common method is the cyclization of ortho-ethynylarenediazonium salts, which has been developed substantially in recent years . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the successful formation of the cinnoline nucleus.

Industrial Production Methods

Industrial production methods for cinnoline derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cinnoline, 4-azido-, 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cinnoline, 4-azido-, 1-oxide involves its interaction with specific molecular targets and pathways. The azido group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound’s fluorogenic properties are due to the aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT) mechanisms .

Comparison with Similar Compounds

Cinnoline, 4-azido-, 1-oxide can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their functional groups and pharmacological properties . The unique combination of the azido and oxide groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.

List of Similar Compounds

Properties

CAS No.

74227-75-1

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

4-azido-1-oxidocinnolin-1-ium

InChI

InChI=1S/C8H5N5O/c9-12-11-7-5-10-13(14)8-4-2-1-3-6(7)8/h1-5H

InChI Key

ZBHSRDLDGQNHCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=[N+]2[O-])N=[N+]=[N-]

Origin of Product

United States

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